molecular formula C21H23F3N6O7 B11092007 1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol

1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol

Cat. No.: B11092007
M. Wt: 528.4 g/mol
InChI Key: JIIQRXOSGXAWLQ-UHFFFAOYSA-N
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Description

1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL typically involves multiple steps, starting with the nitration of 2-methylphenol to produce 2-methyl-4,6-dinitrophenol .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, would be essential to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHYL-4,6-DINITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ANILINO)-2-PROPANOL is unique due to its combination of nitro, trifluoromethyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23F3N6O7

Molecular Weight

528.4 g/mol

IUPAC Name

1-[2-methyl-4,6-dinitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anilino]propan-2-ol

InChI

InChI=1S/C21H23F3N6O7/c1-12(31)11-25-19-13(2)20(18(30(36)37)10-17(19)29(34)35)27-7-5-26(6-8-27)15-4-3-14(21(22,23)24)9-16(15)28(32)33/h3-4,9-10,12,25,31H,5-8,11H2,1-2H3

InChI Key

JIIQRXOSGXAWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NCC(C)O

Origin of Product

United States

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